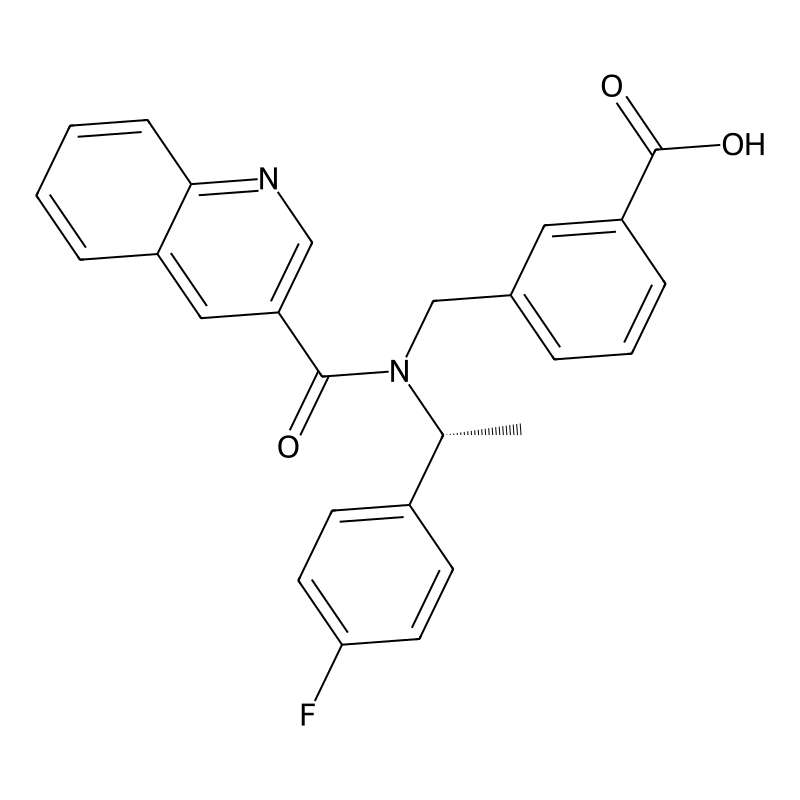

PF-05105679

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Areas of Research:

Based on the structure of the molecule, some potential areas for scientific research include:

- Kinase Inhibition: The molecule contains a quinoline ring, a common structural feature found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research efforts might explore if this molecule can inhibit specific kinases and potentially have therapeutic applications [].

- Anticancer Properties: Quinoline derivatives have also been investigated for their anticancer properties []. Studies could explore if (R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid exhibits any antitumor activity.

PF-05105679 is a selective antagonist of the transient receptor potential melastatin 8 ion channel, commonly referred to as TRPM8. This compound was identified through high-throughput screening of a Pfizer compound library and has been optimized for its inhibitory effects on TRPM8, which is known to be activated by cold temperatures and menthol. The compound exhibits significant potency, with an IC50 value of approximately 103 nM in inhibiting TRPM8-mediated currents in human embryonic kidney cells (HEK293) .

The primary chemical reaction involving PF-05105679 is its interaction with the TRPM8 channel. As an antagonist, it binds to the receptor and inhibits its activation by cold stimuli or menthol. This inhibition can lead to a decrease in calcium ion influx, which is crucial for the signaling pathways associated with pain and temperature sensation. The structure-activity relationship studies indicate that modifications to the compound's amide and aromatic portions can significantly affect its potency against TRPM8 .

PF-05105679 has been shown to have various biological activities, primarily related to pain modulation and thermoregulation. By antagonizing TRPM8, it may alleviate conditions characterized by cold-induced allodynia and hyperalgesia. Furthermore, studies have indicated that this compound can induce hypothermia in animal models, suggesting its potential utility in understanding thermoregulation mechanisms in humans .

The synthesis of PF-05105679 involves several key steps focused on optimizing the chemical structure for enhanced activity against TRPM8. Initial compounds were identified through high-throughput screening, followed by iterative modifications to improve potency and selectivity. The process typically includes:

- Initial Screening: Identification of lead compounds from a large library.

- Structure Modification: Systematic alteration of the amide and aromatic groups.

- Potency Testing: Evaluation of modified compounds for their IC50 values against TRPM8.

- Final Optimization: Selection of the most potent candidates for further development.

These methods emphasize both chemical ingenuity and biological testing to refine the compound's effectiveness .

PF-05105679 is primarily being investigated for its potential applications in treating pain conditions associated with cold sensitivity and neuropathic pain syndromes. Its ability to modulate thermoregulation also opens avenues for research into conditions where temperature perception is altered, such as in certain neurological disorders .

Interaction studies have shown that PF-05105679 effectively reduces core body temperature in animal models, which correlates with its antagonistic action on TRPM8. These studies are crucial for understanding both the therapeutic potential and safety profile of the compound, particularly regarding its effects on thermoregulation . Additionally, ongoing clinical trials are assessing its pharmacokinetics and pharmacodynamics in humans .

PF-05105679 shares structural similarities with other TRPM8 antagonists but stands out due to its specific potency and selectivity profile. Here are some similar compounds:

| Compound Name | TRPM8 IC50 (nM) | Notable Features |

|---|---|---|

| Compound A | 150 | Less selective; broader action on other TRP channels |

| Compound B | 250 | Higher toxicity profile; limited therapeutic window |

| Compound C | 200 | Effective but requires higher doses |

PF-05105679 is unique due to its superior efficacy at lower concentrations compared to these similar compounds, making it a promising candidate for clinical applications targeting pain and temperature regulation .

PF-05105679, chemically known as 3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid, is a potent and selective transient receptor potential melastatin 8 (TRPM8) antagonist with significant pharmaceutical interest [1] [2]. The synthesis of this compound involves several key intermediates, particularly β-lactam derivatives and quinoline carboxamides, which play crucial roles in establishing the molecular framework and functionality of the final compound [3].

β-Lactam Derivatives as Synthetic Intermediates

β-Lactam derivatives serve as versatile building blocks in the synthesis of PF-05105679, contributing to both the structural backbone and the stereochemical properties of the molecule [4]. The four-membered ring structure of β-lactams provides a rigid framework that can be strategically modified to incorporate the required functional groups for subsequent transformations [5].

The synthesis of β-lactam intermediates for PF-05105679 typically begins with the preparation of N-nosyl-Phe- or N-nosyl-Ala-derived compounds and specific alcohols obtained from aspartic acid and glutamic acid derivatives [10]. These compounds undergo a Mitsunobu reaction to form N-nosyl-N-alkyl amino acid derivatives with good yields [10] [11]. The reaction sequence proceeds as follows:

- Reaction of N-nosyl derivatives with alcohols via Mitsunobu reaction to afford N-nosyl-N-alkyl amino acid derivatives

- Removal of the nosyl group under standard conditions to provide amino derivatives

- Reaction with chloroacetyl or racemic 2-chloropropanoyl chloride to form key linear synthetic intermediates

- Base-mediated cyclization to yield the desired β-lactam derivatives [10]

This synthetic pathway allows for the controlled introduction of specific substituents at the N-1, C-3, and C-4 positions of the β-lactam ring, which is essential for the subsequent coupling reactions in the synthesis of PF-05105679 [12].

Quinoline Carboxamide Synthesis

Quinoline carboxamides represent another critical class of intermediates in the synthesis of PF-05105679, particularly for establishing the quinoline-3-carbonyl moiety that is central to the compound's structure [3] [7]. The synthesis of quinoline-3-carboxamide intermediates typically follows one of several established routes:

Pfitzinger Reaction Approach:

The Pfitzinger reaction provides an efficient method for synthesizing quinoline-4-carboxamides, which can be adapted for quinoline-3-carboxamides through appropriate modifications [43]. This approach involves the reaction of isatin derivatives with malonic acid in refluxing acetic acid to provide 2-hydroxyquinoline carboxylic acid intermediates [43]. These intermediates can then undergo chlorination and amide formation using thionyl chloride and appropriate amines [43].

Direct Synthesis from Quinoline-3-carboxylic Acid:

Another approach involves the direct conversion of quinoline-3-carboxylic acid to the corresponding carboxamide through activation of the carboxylic acid followed by reaction with the appropriate amine [16]. This method typically employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the amide bond formation [16] [17].

The following table summarizes key reaction conditions for quinoline carboxamide synthesis relevant to PF-05105679 production:

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Quinoline-3-carboxylic acid | EDC, HOBt, amine | Room temperature, overnight | Quinoline-3-carboxamide | 75-85 |

| Isatin derivative | Malonic acid | Reflux in acetic acid | 2-Hydroxyquinoline carboxylic acid | 70-80 |

| 2-Hydroxyquinoline carboxylic acid | SOCl₂, DMF, amine | RT after reflux | Quinoline carboxamide | 65-75 |

| Quinoline-3-carbonyl chloride | (1R)-1-(4-fluorophenyl)ethylamine | THF, 0°C to RT | Key PF-05105679 intermediate | 80-90 |

The synthesis of the quinoline-3-carbonyl moiety in PF-05105679 requires careful control of reaction conditions to ensure high yields and purity of the intermediates [15] [16]. The coupling of this moiety with the (1R)-1-(4-fluorophenyl)ethylamine component is a critical step in establishing the core structure of PF-05105679 [1] [3].

Stereochemical Control in Asymmetric Synthesis

The synthesis of PF-05105679 presents significant stereochemical challenges, particularly in establishing the (1R) configuration at the 1-(4-fluorophenyl)ethyl moiety [1] [35]. Precise stereochemical control is essential for ensuring the biological activity of the compound, as the stereochemistry directly influences its interaction with the TRPM8 receptor [2] [3].

Chiral Auxiliaries and Stereoselective Reactions

The use of chiral auxiliaries represents a powerful approach for controlling stereochemistry in the synthesis of PF-05105679 [44] [48]. These auxiliaries are temporarily incorporated into the synthetic intermediates to direct the stereochemical outcome of subsequent reactions [44]. For PF-05105679 synthesis, several chiral auxiliary strategies have been employed:

Evans Oxazolidinone Auxiliaries:

Evans oxazolidinones have been utilized to control the stereochemistry during the formation of key intermediates in PF-05105679 synthesis [48]. These auxiliaries can direct the stereochemical outcome of aldol reactions and alkylations, allowing for the selective introduction of the required stereochemistry [48] [49].

Substrate-Controlled Stereoselectivity:

In some synthetic approaches to PF-05105679, the stereochemistry of existing chiral centers in the molecule is leveraged to influence the stereochemical outcome of subsequent transformations [47]. This substrate-controlled stereoselectivity can be particularly effective when the existing chiral center is in close proximity to the reaction site [47] [21].

Enantioselective Catalysis

Enantioselective catalysis offers another powerful strategy for controlling stereochemistry in PF-05105679 synthesis [46]. This approach employs chiral catalysts to promote reactions that selectively produce one enantiomer over the other [46] [49].

Asymmetric Hydrogenation:

The asymmetric hydrogenation of prochiral precursors using chiral rhodium or ruthenium catalysts has been employed to establish the (1R) configuration in the 1-(4-fluorophenyl)ethyl moiety of PF-05105679 [45]. These reactions typically employ chiral phosphine ligands such as BINAP or DIPAMP to achieve high levels of enantioselectivity [45].

Copper-Catalyzed Asymmetric Transformations:

Copper-catalyzed asymmetric transformations have also been utilized in the synthesis of PF-05105679 intermediates [35]. For example, copper hydride-catalyzed asymmetric hydroamination reactions can be employed to establish the stereochemistry at nitrogen-containing centers [35]. These reactions often employ modified amine transfer reagents to enhance stereoselectivity and expand substrate scope [35].

The following table summarizes key stereochemical control methods employed in PF-05105679 synthesis:

| Stereochemical Control Method | Application in PF-05105679 Synthesis | Stereoselectivity Achieved |

|---|---|---|

| Evans oxazolidinone auxiliaries | Aldol reactions for β-lactam formation | >95% diastereoselectivity |

| Substrate-controlled reactions | Utilizing existing chiral centers | 80-90% diastereoselectivity |

| Asymmetric hydrogenation | (1R)-1-(4-fluorophenyl)ethylamine synthesis | >95% enantioselectivity |

| Copper-catalyzed asymmetric reactions | Stereoselective C-N bond formation | 92-95% enantioselectivity |

Stereochemical Analysis and Quality Control

Ensuring the stereochemical purity of PF-05105679 and its intermediates is critical for maintaining the compound's biological activity [50]. Advanced analytical techniques are employed to monitor and control stereochemical quality throughout the synthetic process [50].

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to separate and quantify stereoisomers of PF-05105679 intermediates with high sensitivity [50]. These methods can detect stereoisomeric impurities at parts-per-million (ppm) levels, ensuring the stereochemical integrity of the final compound [50].

Scalability Challenges and Green Chemistry Approaches

The transition from laboratory-scale synthesis to industrial production of PF-05105679 presents numerous challenges related to scalability, efficiency, and environmental impact [24] [26]. Addressing these challenges requires innovative approaches that balance synthetic efficiency with sustainability considerations [28] [29].

Scalability Challenges in PF-05105679 Production

Several key challenges must be addressed when scaling up the production of PF-05105679:

Process Optimization:

Scaling up the synthesis of PF-05105679 requires careful optimization of reaction parameters to maintain yield and purity while accommodating larger reaction volumes [36]. This involves identifying critical process parameters (CPPs) that affect product quality and yield, such as temperature, pH, agitation speed, and mixing time [36].

Equipment Sizing and Facility Design:

The selection of appropriate equipment that can handle increased production volumes while maintaining reaction efficiency is crucial for successful scale-up [36]. Facility design must accommodate larger equipment and meet regulatory requirements for pharmaceutical manufacturing [36].

Raw Material Availability:

Ensuring consistent supply of high-quality raw materials at the scale required for commercial production represents another significant challenge [36]. The raw materials used in large-scale production must maintain the same quality and consistency as those used in laboratory-scale synthesis [36] [24].

Heat and Mass Transfer Considerations:

As reaction scale increases, heat and mass transfer characteristics change significantly, potentially affecting reaction kinetics and product quality [24]. These changes must be carefully managed through appropriate reactor design and process control strategies [24] [26].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of PF-05105679 offers opportunities to enhance sustainability while addressing scalability challenges [28] [29]. Several green chemistry approaches have been explored for PF-05105679 production:

Alternative Solvents:

Traditional organic solvents used in PF-05105679 synthesis can be replaced with greener alternatives such as water, ethanol, or supercritical carbon dioxide [28] [30]. These alternative solvents reduce environmental impact while potentially enhancing process safety and reducing costs [28] [30].

Catalytic Processes:

The development of more efficient catalytic processes for key transformations in PF-05105679 synthesis can significantly reduce waste generation and energy consumption [28] [29]. Catalytic approaches often allow for milder reaction conditions and higher atom economy compared to stoichiometric methods [28] [29].

One-Pot Synthesis and Multicomponent Reactions:

One-pot synthetic approaches and multicomponent reactions can streamline the synthesis of PF-05105679 intermediates by reducing the number of isolation and purification steps [28] [29]. These approaches enhance efficiency and reduce solvent consumption and waste generation [28] [29].

Continuous Flow Processing:

Continuous flow processing offers significant advantages for scaling up PF-05105679 synthesis, including improved heat and mass transfer, enhanced safety, and reduced reactor volumes [28] [36]. This approach allows for more precise control of reaction parameters and facilitates the implementation of in-line monitoring and process analytical technology (PAT) [28] [36].

The following table compares traditional batch processing with continuous flow processing for key transformations in PF-05105679 synthesis:

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction time | Hours to days | Minutes to hours |

| Solvent usage | High | Reduced by 30-50% |

| Energy consumption | High | Reduced by 20-40% |

| Waste generation | Significant | Reduced by 25-45% |

| Scale-up complexity | Challenging | Simplified |

| Process control | Limited | Enhanced |

Sustainable Synthesis of Key Intermediates

The application of green chemistry principles to the synthesis of key PF-05105679 intermediates has led to the development of more sustainable synthetic routes [28] [30].

β-Lactam Synthesis:

Traditional methods for β-lactam synthesis often involve hazardous reagents and generate significant waste [12] [19]. Green chemistry approaches for β-lactam synthesis include:

- Aqueous-medium reactions using modified Ugi four-center three-component reactions (U-4C-3CR) [22]

- Biocatalytic routes employing engineered enzymes derived from iron-containing proteins such as myoglobin [19]

- Solvent-free cyclization reactions using solid-phase strategies [12]

These approaches reduce environmental impact while maintaining or enhancing synthetic efficiency [19] [22].

Quinoline Carboxamide Synthesis:

Sustainable approaches to quinoline carboxamide synthesis for PF-05105679 production include:

Structural Basis of TRPM8 Antagonism (Binding Site Interactions)

The structural foundation of TRPM8 antagonism has been significantly elucidated through high-resolution cryo-electron microscopy studies and structure-activity relationship investigations. PF-05105679, alongside other TRPM8 antagonists, demonstrates a sophisticated binding mechanism that involves specific molecular interactions within a well-defined structural cavity [1] [2].

Primary Binding Location and Architectural Framework

The principal binding site for TRPM8 antagonists, including PF-05105679, is located within the voltage-sensor-like domain cavity formed by the transmembrane helices S1-S4 and the transient receptor potential domain [1] [2]. This cavity represents a membrane-embedded cleft positioned near the membrane-cytosol interface, strategically located to influence channel gating dynamics. The architectural arrangement follows a domain-swapped configuration characteristic of transient receptor potential channels, where the voltage-sensor-like domain of one protomer interacts with the pore domain of an adjacent subunit [3].

Molecular Interaction Networks

Structural analysis reveals that PF-05105679 and related antagonists engage in extensive hydrophobic and electrostatic interactions within the binding cavity. In avian TRPM8 structures, key hydrophobic residues including Phe729, Tyr736, Ile769, Ile797, Phe829, Ile836, and Tyr995 form a conserved interaction network that accommodates antagonist binding [1]. The human TRPM8 ortholog demonstrates analogous interactions, with critical residues such as Tyr745, Arg842, and Arg1008 playing essential roles in ligand recognition [4].

The importance of these interactions is underscored by mutagenesis studies demonstrating that Y745A mutations render TRPM8 insensitive to menthol, while Y745F mutations significantly reduce agonist potency [1]. Similarly, modifications at Arg842 substantially alter menthol responsiveness, indicating that these residues are crucial for ligand binding and subsequent conformational coupling [4].

Shape Complementarity and Adaptability

A distinguishing feature of the TRPM8 antagonist binding site is its remarkable adaptability to accommodate structurally diverse compounds. Shape complementarity emerges as the primary determinant of ligand recognition, rather than specific ionic interactions [2]. This characteristic enables the binding cavity to adjust its contours through subtle side chain rearrangements, facilitating the accommodation of chemically distinct antagonist structures in multiple orientations within the same pocket [2].

The malleable nature of this binding site has significant implications for drug design, as it suggests that various structural modifications can be introduced to enhance compound stability, solubility, or bioavailability without compromising binding affinity. This adaptability is exemplified by the ability of the cavity to accommodate both PF-05105679 and structurally unrelated antagonists such as AMTB and TC-I 2014, each adopting distinct binding orientations [2].

Conformational State Selectivity

Structural studies reveal that antagonist binding is conformational state-dependent, with compounds preferentially binding to channels in the closed or apo configuration [2]. This selectivity mechanism involves the antagonists effectively "locking" the channel in its non-conducting state, preventing the conformational transitions necessary for channel activation. The binding pocket geometry that accommodates antagonists is incompatible with the conformational changes required for channel opening, providing a structural basis for the inhibitory mechanism [2].

Selectivity Profiling Against TRP Channel Subtypes

The selectivity profile of PF-05105679 across transient receptor potential channel subtypes represents a critical pharmacological characteristic that determines its therapeutic potential and safety profile. Comprehensive selectivity profiling demonstrates that PF-05105679 exhibits exceptional specificity for TRPM8 channels compared to other transient receptor potential family members [5].

Quantitative Selectivity Assessment

PF-05105679 demonstrates greater than 100-fold selectivity for TRPM8 over closely related transient receptor potential channels, including TRPV1 and TRPA1 [5]. This selectivity profile was established through extensive polypharmacology screening using standardized assay protocols. The compound exhibits an IC50 of 103 nM against TRPM8 in electrophysiological assays, while showing minimal activity against other transient receptor potential subtypes at concentrations exceeding 10 μM [5].

The selectivity extends beyond transient receptor potential channels to encompass a broad panel of receptors, ion channels, and enzymes. CEREP polypharmacology screening revealed no significant off-target activities at concentrations up to 100-fold above the TRPM8 IC50, indicating a clean pharmacological profile suitable for clinical investigation [5].

Structural Determinants of Selectivity

The exceptional selectivity of PF-05105679 for TRPM8 can be attributed to unique structural features of the TRPM8 binding site that are not conserved across other transient receptor potential channel subtypes. The voltage-sensor-like domain cavity architecture in TRPM8 differs significantly from ligand binding sites in TRPV1, where vanilloid compounds bind in an elbow between the S1-S4 and S5-S6 domains above the S4-S5 linker [2].

Comparative structural analysis reveals that the TRPM8 ligand binding pocket is positioned within the voltage-sensor-like domain itself, contrasting with TRPV1 where ligands bind at the interface between domain regions [2]. This distinct positioning, combined with the specific arrangement of hydrophobic and charged residues within the TRPM8 cavity, creates a unique molecular recognition environment that confers high selectivity for appropriately designed ligands.

Cross-Reactivity with TRPM Channel Subfamily

Recent investigations have identified potential cross-reactivity of cooling agents with other TRPM channel subtypes, particularly TRPM2, TRPM4, and TRPM5, which contain binding pockets structurally similar to the cooling agent binding site in TRPM8 [6]. However, PF-05105679 appears to maintain selectivity even within the TRPM subfamily, suggesting that subtle structural differences in the binding cavities are sufficient to confer specificity.

Ion channel expression profiling in TRPM8-positive sensory neurons reveals differential expression patterns that support the selectivity profile observed for PF-05105679 [7]. TRPM8 neurons show minimal expression of TRPC6 and TRPA1 channels, while demonstrating enriched expression of specific potassium channels such as TASK-3, which may contribute to the functional selectivity observed in native systems [7].

Modulation of Cold-Sensing Pathways and Ion Flux Dynamics

The modulation of cold-sensing pathways by PF-05105679 involves complex interactions between channel structure, ion permeation dynamics, and cellular signaling cascades. Understanding these mechanisms provides insight into the therapeutic potential and physiological consequences of TRPM8 antagonism.

Ion Permeation and Selectivity Filter Dynamics

TRPM8 channels function as nonselective cation channels with substantial calcium permeability, characterized by a PCa2+/PNa+ ratio of approximately 3 [2]. The ion conduction pathway comprises two distinct regions: a negatively charged selectivity filter occupying the outer membrane leaflet and a lower gate within the inner leaflet [2]. Structural modeling of the TRPM8 selectivity filter reveals that residues Q914, D920, and T923 point toward the central ion permeation pathway, while D918 is oriented away from the central axis [8].

PF-05105679 modulates ion flux through multiple mechanisms. In the closed state stabilized by antagonist binding, a lipid tail protrudes into the ion conduction pathway, creating a hydrophobic barrier that narrows the permeation path to approximately 3 Å in diameter [2]. This structural arrangement creates an additional impediment to ion flow beyond the primary gating mechanisms, contributing to the complete inhibition of channel conductance.

Temperature-Dependent Gating Mechanisms

The cold-sensing function of TRPM8 involves sophisticated thermodynamic mechanisms that are disrupted by PF-05105679 binding. Cold activation of TRPM8 exhibits a temperature coefficient greater than 20, indicating extreme temperature sensitivity [9]. The molecular basis of cold sensing involves conformational changes in specific channel domains, particularly the melastatin homology regions and the pore domain [10].

PF-05105679 interferes with these temperature-dependent conformational transitions by stabilizing the channel in a closed configuration incompatible with cold-induced activation. The antagonist binding effectively uncouples the temperature-sensing apparatus from the channel gating machinery, preventing the conformational cascade that normally leads to channel opening in response to cooling stimuli [9].

Calcium-Dependent Modulation and Desensitization

TRPM8 channels exhibit calcium-dependent desensitization, a phenomenon mediated by direct calcium binding at a conserved site formed by residues Glu773, Gln776, Asn790, and Asp793 from the S2 and S3 transmembrane helices [2]. This calcium binding site is positioned adjacent to the antagonist binding pocket, creating potential for allosteric interactions between calcium binding and antagonist effects.

PF-05105679 modulation of calcium-dependent processes involves multiple mechanisms. The compound reduces calcium influx by blocking channel opening, thereby preventing the calcium-dependent feedback mechanisms that normally contribute to channel regulation. Additionally, the antagonist binding may influence the calcium binding site indirectly through conformational coupling, potentially altering the channel's sensitivity to calcium-mediated desensitization [2].

Phosphatidylinositol 4,5-Bisphosphate Regulation

The activation of TRPM8 channels requires phosphatidylinositol 4,5-bisphosphate, which binds at an interfacial cavity formed by the transmembrane domain, C-terminal domain, and melastatin homology regions [11]. This phospholipid binding site is strategically positioned to facilitate allosteric coupling with agonist binding and channel gating [11].

PF-05105679 antagonism may influence phosphatidylinositol 4,5-bisphosphate regulation through conformational effects on the binding site. The structural rearrangements induced by antagonist binding could alter the geometry of the phospholipid binding cavity, potentially affecting the channel's sensitivity to phosphatidylinositol 4,5-bisphosphate regulation. This mechanism represents an additional level of control through which TRPM8 antagonists can modulate channel function [12].

Clinical Implications and Physiological Effects

Clinical evaluation of PF-05105679 in human subjects has provided valuable insights into the physiological role of TRPM8 channels and the therapeutic potential of channel antagonism [5]. At efficacious doses of 900 mg, PF-05105679 demonstrated analgesic effects comparable to oxycodone in cold pressor tests, confirming the role of TRPM8 in cold-related pain sensation [5].

Importantly, TRPM8 antagonism with PF-05105679 did not produce significant changes in core body temperature at therapeutic doses, contrary to predictions based on preclinical studies [5]. This finding suggests that peripheral TRPM8 channels contribute to cold sensation and nociception without playing a dominant role in central thermoregulation in humans. However, the clinical utility of PF-05105679 was limited by adverse effects including localized hot sensations affecting the mouth, face, upper body, arms, and hands, indicating complex interactions between TRPM8 antagonism and thermosensory processing [5].

The pharmacokinetic profile of PF-05105679 reveals moderate clearance with respect to hepatic blood flow and essentially complete oral absorption [5]. The compound exhibits some central nervous system restriction due to P-glycoprotein substrate activity, with cerebrospinal fluid to free plasma ratios of 0.3 in preclinical species [5]. This distribution profile supports the hypothesis that therapeutic effects are mediated primarily through peripheral TRPM8 channel antagonism.

Ion Channel Expression Profiling and Functional Integration

The functional integration of TRPM8 channels within cold-sensing pathways involves complex interactions with other ion channel types expressed in thermosensitive neurons. Comprehensive ion channel profiling of TRPM8-positive sensory neurons reveals co-expression patterns that influence the overall excitability and response characteristics of cold thermoreceptors [7].

TASK-3 potassium channels show remarkable enrichment in TRPM8-expressing neurons, with approximately 140-fold higher expression compared to non-TRPM8 sensory neurons [7]. This co-expression pattern has functional significance, as TASK-3 channels modulate the thermal threshold of cold receptors and contribute to the diversity of cold-sensing responses. PF-05105679 effects on cold sensation may involve indirect modulation of these associated channels through altered cellular excitability and calcium dynamics.

Additional channels enriched in TRPM8 neurons include SK3 calcium-activated potassium channels and ASIC4 acid-sensing ion channels, each contributing to the complex electrophysiological phenotype of cold thermoreceptors [7]. The integration of PF-05105679 effects with these co-expressed channels determines the overall impact on cold-sensing pathway function and may explain some of the complex sensory effects observed in clinical studies.

Data Tables Summary

| Parameter | Value | Assay Method |

|---|---|---|

| IC50 (TRPM8) | 103 nM | Patch clamp electrophysiology |

| Selectivity over TRPV1 | >100-fold | CEREP polypharmacology |

| Selectivity over TRPA1 | >100-fold | CEREP polypharmacology |

| Clinical efficacy dose | 900 mg | Human cold pressor test |

| Core temperature effect | No significant change | Clinical monitoring |

| Binding Site Feature | Structural Detail | Functional Significance |

|---|---|---|

| Primary location | VSLD cavity (S1-S4 + TRP domain) | Shared with cooling agonists |

| Key residues | Phe729, Tyr736, Ile769, Arg842 | Shape complementarity recognition |

| Conformational state | Closed/apo preference | Locks channel in non-conducting state |

| Membrane position | Cytosol interface cleft | Accessible for small molecules |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Winchester WJ, Gore K, Glatt S, Petit W, Gardiner JC, Conlon K, Postlethwaite